2-((difluoromethyl)sulfonyl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide
Description
2-((difluoromethyl)sulfonyl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide is a structurally complex organic compound featuring a benzamide core linked to a 4,6-dimethoxy-1,3,5-triazine moiety via a methyl bridge. The sulfonyl group substituted with a difluoromethyl (-CF₂H) group enhances its electronic and steric properties, distinguishing it from other triazine derivatives.
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4O5S/c1-24-13-18-10(19-14(20-13)25-2)7-17-11(21)8-5-3-4-6-9(8)26(22,23)12(15)16/h3-6,12H,7H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZVQUKOKMZJEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((difluoromethyl)sulfonyl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : CHFNOS
- Key Functional Groups :
- Difluoromethyl sulfonyl group
- Dimethoxy triazine moiety
- Benzamide structure
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The difluoromethyl sulfonyl group is known to inhibit various enzymes, potentially impacting metabolic pathways.
- DNA Interaction : Similar compounds have shown a propensity to bind to DNA, inhibiting replication and transcription processes. This is crucial for antitumor activity as it prevents cancer cell proliferation .
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antitumor | Exhibits cytotoxic effects against various cancer cell lines. |
| Antimicrobial | Demonstrates activity against a spectrum of bacterial strains. |
| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways. |
Case Studies and Research Findings
-
Antitumor Activity
- A study evaluated the compound's effects on different cancer cell lines. It was found to significantly reduce cell viability in a dose-dependent manner, with IC values ranging from 5 to 15 µM across various assays . The mechanism was linked to DNA intercalation and inhibition of topoisomerase enzymes.
-
Antimicrobial Effects
- Research indicated that the compound showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be between 8 and 32 µg/mL for several strains, suggesting its potential as a lead compound for antibiotic development .
- Enzyme Inhibition Studies
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC |
|---|---|---|
| 2-((difluoromethyl)sulfonyl)-N-(triazine)benzamide | Antitumor and antimicrobial | 5 - 15 µM |
| Benzamide Derivative A | Moderate antitumor | 10 - 20 µM |
| Benzimidazole Compound B | High antimicrobial but low antitumor | >20 µM |
Comparison with Similar Compounds
Key Structural Features :
- Benzamide core : Provides a planar aromatic system for π-π interactions.
- Difluoromethyl sulfonyl group: Increases polarity and metabolic stability compared to non-fluorinated analogs.
- 4,6-Dimethoxy-triazine : Enhances solubility and serves as a hydrogen-bond acceptor.
Comparison with Similar Compounds
The compound’s uniqueness emerges when contrasted with structurally related triazine and sulfonamide derivatives. Below is a detailed comparative analysis:
Structural and Functional Group Comparisons
Table 1: Comparative Analysis of Structural and Physical Properties
Key Observations :
Sulfonyl vs. Thioether : The sulfonyl group (-SO₂CF₂H) in the target compound increases polarity and oxidative stability compared to the thioether (-S-CF₂H) in its thio analog .
Aromatic Substituents : The trifluoromethyl aryl sulfonamide in ’s compound introduces greater lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the target compound’s benzamide core .
Mechanistic Insights :
- The target compound’s sulfonyl group may inhibit enzymes like dihydrofolate reductase (DHFR) by mimicking the substrate’s carboxylate group, a mechanism shared with methotrexate but enhanced by fluorine’s electronegativity .
- Compared to ’s ethylsulfonyl derivative, the difluoromethyl group offers improved metabolic resistance due to fluorine’s inertness, extending half-life in vivo .
Unique Advantages of the Target Compound
- Enhanced Polarity: The -SO₂CF₂H group improves water solubility relative to non-sulfonylated triazines, facilitating formulation in biological assays .
- Steric and Electronic Effects : The difluoromethyl group balances steric bulk and electron withdrawal, optimizing target binding without excessive hydrophobicity .
- Synergistic Moieties : The triazine’s methoxy groups and benzamide’s aromaticity create a multi-functional scaffold for modular drug design, unlike simpler sulfonamides in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
